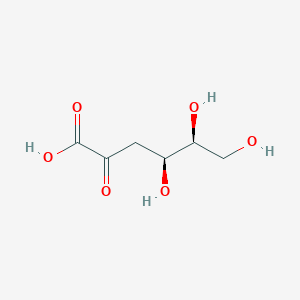
3-deoxy-L-threo-hex-2-ulosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-keto-3-deoxy-L-galactonic acid is a ketoaldonic acid that is the 2-dehydro-3-deoxy derivative of L-galactonic acid. It is a hexonic acid and a ketoaldonic acid. It is a conjugate acid of a 2-keto-3-deoxy-L-galactonate. It is an enantiomer of a 2-dehydro-3-deoxy-D-galactonic acid.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
3-deoxy-L-threo-hex-2-ulosonic acid is relevant in the study of antioxidants, particularly in the context of various fields like food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) critically presented the most significant tests used to determine antioxidant activity, highlighting the importance of these assays in analyzing the antioxidant capacity of complex samples. This indicates that 3-deoxy-L-threo-hex-2-ulosonic acid could be instrumental in understanding the antioxidant properties and capacities in various applications (Munteanu & Apetrei, 2021).
Lipopolysaccharide Synthesis
The compound is also significant in the chemical synthesis of the core oligosaccharide of bacterial lipopolysaccharides (LPSs). Kosma (2010) discussed the synthesis of structural units and neoglycoconjugates of the heptose- and 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)-containing inner core region of LPSs of Gram-negative bacteria. The synthesis and study of these structures are crucial for elucidating the physiological and immunochemical roles of components like phosphate substituents in the heptose region, pointing to the importance of 3-deoxy-L-threo-hex-2-ulosonic acid in the study of bacterial physiology and immunology (Kosma, 2010).
Thiobarbituric Acid Reactive Substances Assay
Furthermore, 3-deoxy-L-threo-hex-2-ulosonic acid is relevant in studies involving the thiobarbituric acid reactive substances (TBARS) assay, widely used for measuring lipid oxidation and antioxidant activity in food and physiological systems. Ghani et al. (2017) presented an overview of the current use of the TBARS test, emphasizing its utility in studies on antioxidant activity. This suggests the potential involvement of 3-deoxy-L-threo-hex-2-ulosonic acid in understanding the mechanisms of lipid oxidation and antioxidant activities in biological systems (Ghani et al., 2017).
Eigenschaften
Produktname |
3-deoxy-L-threo-hex-2-ulosonic acid |
|---|---|
Molekularformel |
C6H10O6 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
(4S,5S)-4,5,6-trihydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m0/s1 |
InChI-Schlüssel |
WPAMZTWLKIDIOP-UCORVYFPSA-N |
Isomerische SMILES |
C([C@@H]([C@H](CO)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(CO)O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(CO)O)O)C(=O)C(=O)O |
Synonyme |
2-keto-3-deoxygluconate 3-deoxy-2-oxo-D-gluconate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





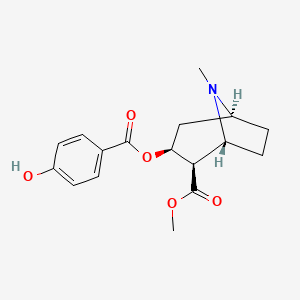
![(2S,4S)-2-[(1E,3E)-penta-1,3-dienyl]piperidin-4-ol](/img/structure/B1245614.png)

![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-3,1-propanediyl]bis-](/img/structure/B1245619.png)
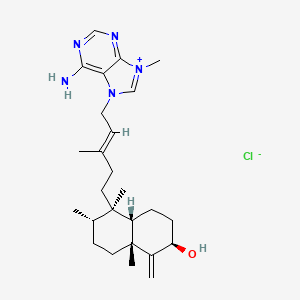


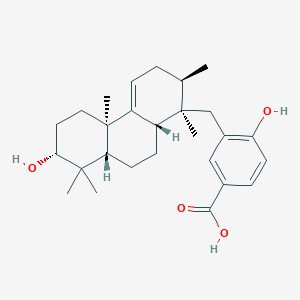
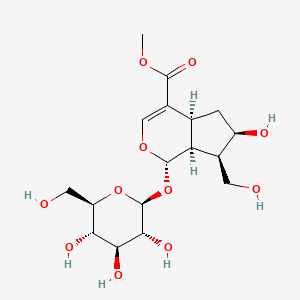

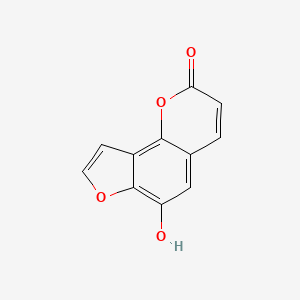
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol](/img/structure/B1245632.png)